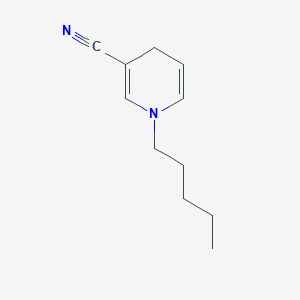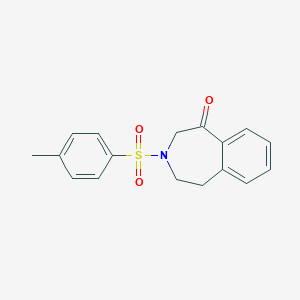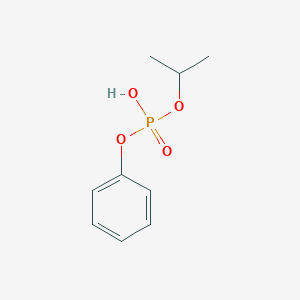
Isopropyl phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl phenyl phosphate is a type of organophosphate ester . It is also known as Isopropylphenyl diphenyl phosphate and has the molecular formula C21H21O4P . The average mass of this compound is 368.363 Da . It is commonly used as a flame retardant and plasticizer .
Synthesis Analysis
The synthesis of Isopropyl phenyl phosphate involves the use of chiral nucleophilic catalysis . In the process, racemic H-phosphinate species are coupled with nucleophilic alcohols under halogenating conditions . The reaction results in the formation of chiral phosphonate products . The synthesis process can be optimized by identifying an appropriate chiral catalyst and adjusting the solvent, base, and temperature .Molecular Structure Analysis
The molecular structure of Isopropyl phenyl phosphate is represented by the formula C21H21O4P . This indicates that the molecule consists of 21 carbon atoms, 21 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis
Isopropyl phenyl phosphate is involved in various chemical reactions. For instance, it plays a role in the generation of highly reactive phosphorus radicals . These radicals are key intermediates in important processes of phosphorus-carbon bond formation .Physical And Chemical Properties Analysis
Isopropyl phenyl phosphate has a molecular weight of 368.363 Da . It is a type of organophosphate ester .Applications De Recherche Scientifique
1. Occupational Health Evaluation
Isopropyl phenyl phosphate has been assessed for its health hazards in work environments. This substance, belonging to the group of organophosphates, exhibits neurotoxicity typical of this class, though it decreases with increasing isopropylation. The most sensitive toxicological endpoints observed are histopathological changes in the adrenal gland and ovary. Despite not showing developmental toxicity, carcinogenicity, or genotoxic effects, its overall data do not indicate a need for classification as a carcinogen or germ cell mutagen (Hartwig, 2016).
2. Synthesis and Application as a Fire-retardant Plasticizer
Isopropyl phenyl phosphate has been synthesized from isopropylphenol and phosphorus oxychloride, with research exploring its application as a fire-retardant plasticizer. The synthesis process and optimal conditions for production have been studied, achieving a product quality standard with a high yield of 97% (Zhuang Wei-qiang, 2008).
3. Metabolic Studies
Studies on the in vitro metabolism of isopropylated and tert-butylated triarylphosphate esters, including isopropyl phenyl phosphate, using human liver subcellular fractions, provide insights into the biological fate of these compounds in human tissues. This research is crucial in identifying biomarkers for exposure, especially in epidemiological studies (Phillips et al., 2020).
4. Enhancement of Lithium Ion Batteries
Research has explored the use of isopropyl phenyl phosphate in lithium ion batteries, particularly in enhancing the thermal stability of LiCoO2 electrodes. This application indicates a potential for balancing improved safety with minimal impact on battery performance (Qingsong Wang et al., 2006).
Safety And Hazards
Exposure to Isopropyl phenyl phosphate should be avoided as it can pose certain health risks . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this chemical . In case of accidental ingestion or contact, immediate medical attention should be sought .
Orientations Futures
Propriétés
Numéro CAS |
46355-07-1 |
|---|---|
Nom du produit |
Isopropyl phenyl phosphate |
Formule moléculaire |
C9H13O4P |
Poids moléculaire |
216.17 g/mol |
Nom IUPAC |
phenyl propan-2-yl hydrogen phosphate |
InChI |
InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11) |
Clé InChI |
WRXFONORSZHETC-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(O)OC1=CC=CC=C1 |
SMILES canonique |
CC(C)OP(=O)(O)OC1=CC=CC=C1 |
Synonymes |
Mono(1-methylethyl) Phosphoric Acid Monophenyl Ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



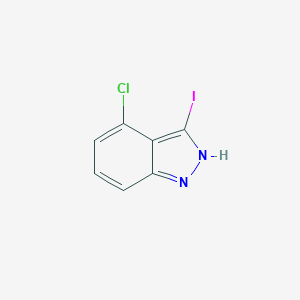
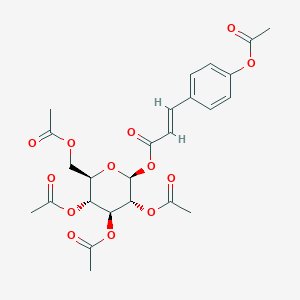
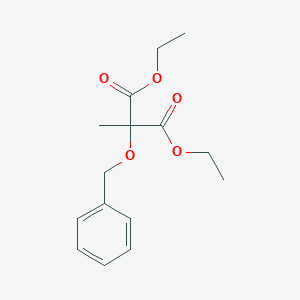
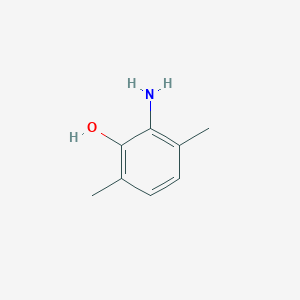
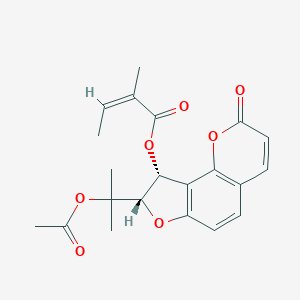
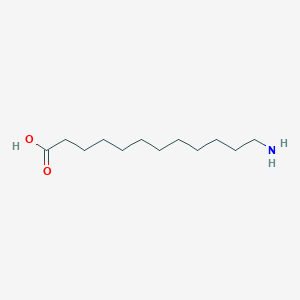
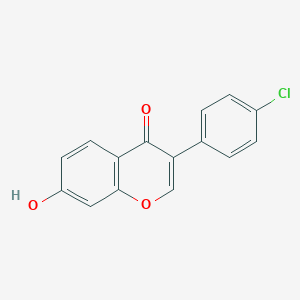

![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)
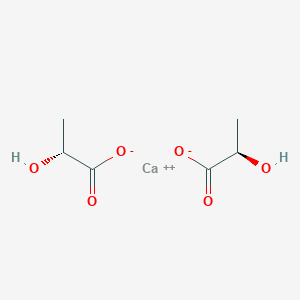
![11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine](/img/structure/B106453.png)

